3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid; 95%
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Overview
Description
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 . It has a molecular weight of 190.16 and a linear formula of C9H6N2O3 .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is represented by the formula C9H6N2O3 . For a visual representation of the molecule, please refer to the source .It is stored at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .
Scientific Research Applications
Antiallergy Activity
A structural modification of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid led to the development of a new prototype with significant oral antiallergy activity. This compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, showed a potency ten times greater than disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis, Moore, & Hess, 1979).
Antibacterial Properties
Studies have shown that derivatives of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid exhibit promising antibacterial activities. Various substituted quinolones, including this compound, have been effective against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990); (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis of Novel Compounds
This compound has been pivotal in the synthesis of new compounds with various biological activities. For instance, the synthesis of certain quinazoline derivatives has been achieved by the reduction of related carboxylic acids, showcasing the versatility of this compound in the development of novel chemical entities (Armarego & Milloy, 1973).
Free Radical Scavenging and Enzyme Inhibitory Activity
Recent studies have shown that derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, a related compound, demonstrate significant free-radical scavenging activity. These compounds also exhibit inhibitory activity against specific enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential use in treating oxidative-stress-related diseases (Solecka, Guśpiel, Postek, et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid is the HIV integrase . This enzyme plays a crucial role in the replication of the HIV virus by integrating the viral DNA into the host cell’s genome .
Mode of Action
The compound interacts with the HIV integrase, inhibiting its activity . This prevents the integration of the viral DNA into the host cell’s genome, thereby disrupting the replication cycle of the HIV virus .
Biochemical Pathways
The inhibition of HIV integrase disrupts the viral replication cycle, preventing the production of new virus particles . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .
Result of Action
By inhibiting the activity of HIV integrase, 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid can disrupt the replication cycle of the HIV virus . This can lead to a decrease in viral load, potentially slowing the progression of HIV infection .
Action Environment
It’s worth noting that the presence of certain ions in solution, such as k+, na+, or mg2+, can affect the uv-vis absorption spectra of related compounds , which may suggest a potential influence on the compound’s action.
Properties
IUPAC Name |
4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,6-7H,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLBTZYIXWAXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2C1N=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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